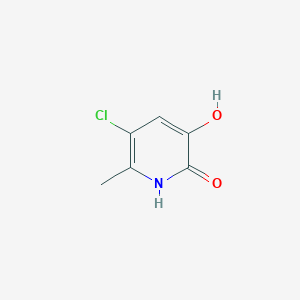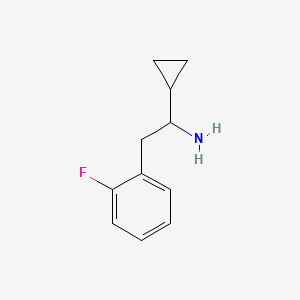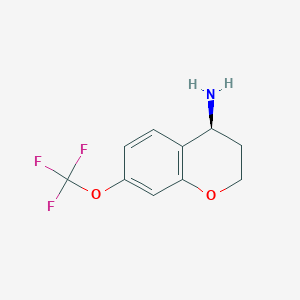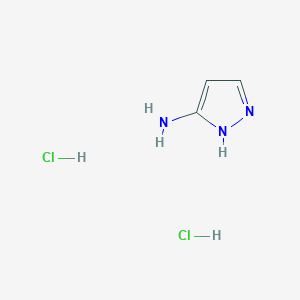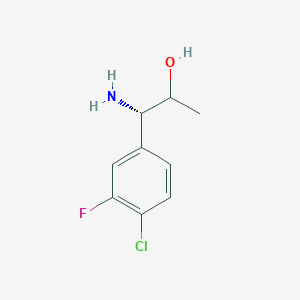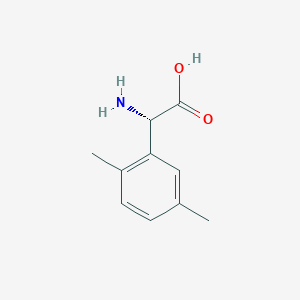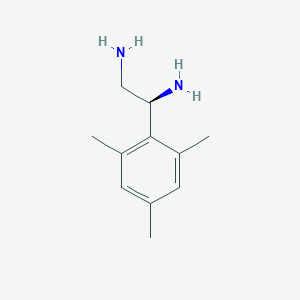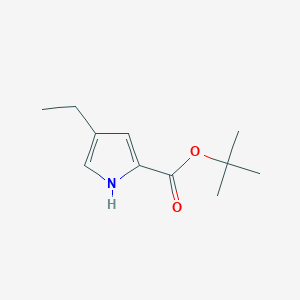![molecular formula C10H17NS B13038606 N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine](/img/structure/B13038606.png)
N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,6S)-Bicyclo[410]heptan-2-yl)thietan-3-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine typically involves multiple steps, starting with the preparation of the bicyclic heptane structure. This can be achieved through a series of cyclization reactions. The thietan-3-amine moiety is then introduced via nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), methyl iodide (MeI), and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,3R,6S)-7-oxabicyclo[4.1.0]hept-3-yl)-2,2,2-trifluoroacetamide
- (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Uniqueness
N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine is unique due to its specific bicyclic structure and the presence of the thietan-3-amine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]thietan-3-amine |
InChI |
InChI=1S/C10H17NS/c1-2-7-4-9(7)10(3-1)11-8-5-12-6-8/h7-11H,1-6H2/t7-,9+,10?/m0/s1 |
InChI Key |
WIVIQBKVPYDVAK-CEVVRISASA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H]2C(C1)NC3CSC3 |
Canonical SMILES |
C1CC2CC2C(C1)NC3CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


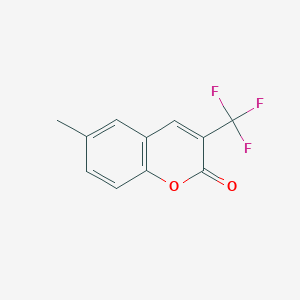
![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)
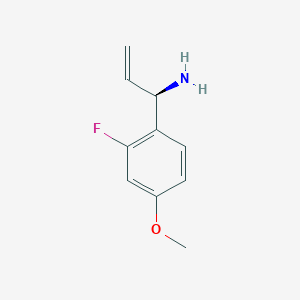
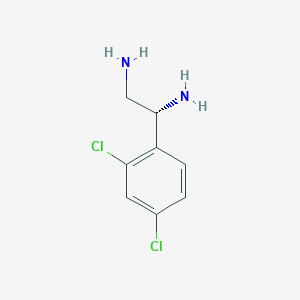
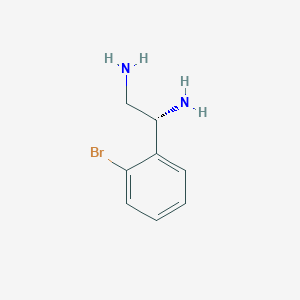
![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
